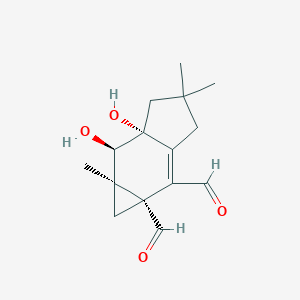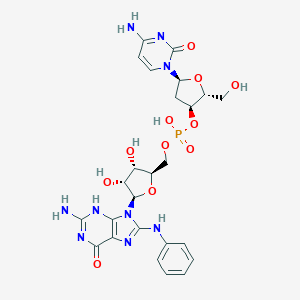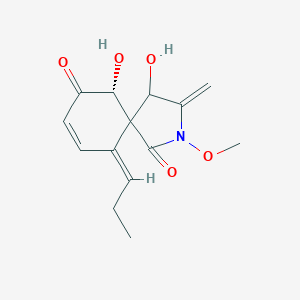
Ácido 5-nitrosalicílico
Descripción general
Descripción
5-Nitrosalicylic acid (5-NSA) is a highly reactive and versatile organic compound with a wide range of applications in different scientific fields. It is a nitro derivative of salicylic acid, an aromatic compound with a carboxylic acid group, and a nitro group. 5-NSA is an important intermediate in the synthesis of many organic compounds, and its derivatives are used in the manufacture of dyes, plastics, and drugs. It is also used as a reagent in biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
El ácido 5-nitrosalicílico sirve como material de partida para la síntesis de compuestos biológicamente activos. Una aplicación notable es en la producción de ácido 5-aminosalicílico (5-ASA), utilizado en medicamentos como Asacol, que se emplean en el tratamiento de enfermedades inflamatorias intestinales . La reducción ecológica del ácido 5-nitrosalicílico a 5-ASA representa un avance significativo en la química verde, ofreciendo un método de alto rendimiento que evita el uso de disolventes orgánicos nocivos .
Intermediarios de Tintes
El compuesto se utiliza como intermedio en la fabricación de tintes. Sus propiedades químicas le permiten unirse a otras moléculas, formando estructuras complejas que son esenciales en la creación de varios compuestos de tinte .
Compuestos Poliméricos
El ácido 5-nitrosalicílico es fundamental en la síntesis de compuestos poliméricos. Estos polímeros tienen aplicaciones potenciales en cromatografía de intercambio iónico para la separación de materiales catiónicos y pueden unirse selectivamente a moléculas cargadas positivamente, lo cual es crucial en varios procesos analíticos y de purificación .
Análisis Cuantitativo de Azúcares Reductores
En bioquímica, el ácido 5-nitrosalicílico se utiliza en el Método del ácido 3,5-dinitrosalicílico (DNSA) para el análisis cuantitativo de azúcares reductores. Este método detecta el grupo carbonilo libre de azúcares reductores, como la glucosa y la fructosa, por su oxidación inicial, que se indica por un cambio de color a naranja-rojo en un medio alcalino .
Aplicaciones en la Industria Alimentaria
El método DNSA que emplea ácido 5-nitrosalicílico también se aplica en la industria alimentaria para el análisis de azúcares en productos alimenticios listos para comer y preparaciones farmacéuticas endulzadas. Ayuda a controlar el contenido de azúcar durante el proceso de fermentación, lo cual es vital para el control de calidad y el desarrollo de productos .
Química Ambiental
El ácido 5-nitrosalicílico forma parte de programas de investigación destinados a desarrollar nuevos protocolos para la química respetuosa con el medio ambiente. Su reducción a 5-ASA en agua, sin el uso de disolventes tóxicos, ejemplifica el avance hacia prácticas industriales sostenibles .
Síntesis Orgánica
Como materia prima e intermedio importante, el ácido 5-nitrosalicílico se utiliza ampliamente en la síntesis orgánica. Su reactividad y versatilidad lo convierten en un compuesto valioso para crear una amplia gama de productos orgánicos .
Agroquímicos
El papel del compuesto se extiende a la industria agroquímica, donde se utiliza como intermedio en la síntesis de varios productos agroquímicos. Sus propiedades químicas se explotan para crear compuestos que pueden mejorar la productividad agrícola .
Mecanismo De Acción
Target of Action
It’s known that nitroaromatic compounds often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 5-Nitrosalicylic acid involves the oxidation of the ketonic and aldehyde functional groups of fructose and glucose, respectively . This oxidation process transforms 3,5-Dinitrosalicylic acid (yellow color) to 3-amino-5-nitrosalicylic acid (orange-red) in an alkaline medium .
Biochemical Pathways
The biochemical pathway of 5-Nitrosalicylic acid involves the degradation of 5-nitroanthranilic acid . The initial step in this degradation is a hydrolytic deamination to form 5-nitrosalicylic acid . This is followed by ring fission catalyzed by 5-nitrosalicylic acid dioxygenase .
Result of Action
The result of the action of 5-Nitrosalicylic acid is the formation of 3-amino-5-nitrosalicylic acid . This transformation is indicated by a color change from yellow to orange-red .
Action Environment
The action of 5-Nitrosalicylic acid can be influenced by various environmental factors. For instance, the oxidation process occurs in an alkaline medium . Additionally, the compound’s action may be affected by the presence of other substances in the environment, such as reducing sugars .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Nitrosalicylic acid is a salicylic acid derivative with anti-inflammatory effects against colitis
Cellular Effects
It is known that salicylic acid derivatives can have anti-inflammatory effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Nitration on salicylic acid occurs by placing a nitro group on the aromatic ring system via an electrophilic aromatic substitution reaction
Propiedades
IUPAC Name |
2-hydroxy-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDRLQLKHRZIJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059142 | |
| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; [Merck Index] Tan or orange powder; [Alfa Aesar MSDS] | |
| Record name | 5-Nitrosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000116 [mmHg] | |
| Record name | 5-Nitrosalicylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11285 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
96-97-9 | |
| Record name | 5-Nitrosalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitrosalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitrosalicylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitrosalicylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROSALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82L9G7FYZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-nitrosalicylic acid?
A1: 5-Nitrosalicylic acid has the molecular formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol. []
Q2: Are there efficient synthetic routes to obtain 5-nitrosalicylic acid?
A2: Yes, 5-nitrosalicylic acid can be synthesized via nitration of salicylic acid. Several methods have been explored, including using nitric acid in acetic acid [, ], ceric ammonium nitrate with a phase transfer catalyst under microwave irradiation [], and a continuous flow nitration process using a tubular microreactor []. Each method offers advantages in terms of yield, selectivity, and environmental impact.
Q3: What are the spectroscopic characteristics of 5-nitrosalicylic acid?
A3: 5-Nitrosalicylic acid has been characterized using various spectroscopic techniques, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. [, ] These techniques provide valuable information about the functional groups and structure of the compound.
Q4: How does the solubility of 5-nitrosalicylic acid change in different solvent systems?
A4: The solubility of 5-nitrosalicylic acid is influenced by factors such as temperature, solvent polarity, and the presence of other chemical species. Research has explored its solubility in acetic acid/nitric acid mixtures [], aqueous ethanol solutions [], and in the presence of compounds like urea [, ]. Understanding solubility is crucial for optimizing reaction conditions and developing formulations.
Q5: How stable is 5-nitrosalicylic acid under different conditions?
A5: While 5-nitrosalicylic acid is generally stable, its stability can be affected by factors such as pH, temperature, and exposure to light. Further research is necessary to fully understand its degradation pathways and develop strategies to enhance its stability in various applications.
Q6: How does 5-nitrosalicylic acid interact with proteins?
A6: 5-Nitrosalicylic acid has been shown to form complexes with proteins like human serum albumin (HSA). [] This interaction can be utilized for protein determination using synchronous fluorescence spectroscopy. []
Q7: Can 5-nitrosalicylic acid be used for the quantitative determination of acetoin?
A7: Yes, a new method utilizes the reaction of 5-nitrosalicylic acid with acetoin under alkaline conditions. [] This reaction produces a colored product, 3-amino-5-nitrosalicylic acid, which can be quantified spectrophotometrically. []
Q8: What is the role of 5-nitrosalicylic acid in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry?
A8: 5-Nitrosalicylic acid can act as a matrix in MALDI mass spectrometry, specifically for in-source decay (ISD). [, , , ] It promotes specific fragmentation pathways in peptides and glycans, offering valuable structural information. [, , , ]
Q9: How does 5-nitrosalicylic acid interact with metal ions?
A9: Studies have shown that 5-nitrosalicylic acid can form complexes with various metal ions, including magnesium [], cobalt [], thorium [], chromium [], and yttrium []. These interactions are influenced by factors such as pH, metal ion properties, and the presence of other ligands. Understanding these interactions is crucial for designing metal-organic frameworks (MOFs) and studying metal ion transport.
Q10: How do structural modifications of salicylic acid, particularly the introduction of a nitro group at the 5th position, influence its activity?
A10: The introduction of a nitro group at the 5th position of salicylic acid can significantly alter its chemical and biological properties. For example, 5-nitrosalicylic acid exhibits different solubility characteristics compared to salicylic acid. [] Additionally, the presence of the nitro group affects its interaction with metal ions and its ability to induce SAR in plants. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)






![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)





